3',4'-Difluoro-2-methyl-1,1'-biphenyl 3',4'-Difluoro-2-methyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC19770302
InChI: InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3
SMILES:
Molecular Formula: C13H10F2
Molecular Weight: 204.21 g/mol

3',4'-Difluoro-2-methyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC19770302

Molecular Formula: C13H10F2

Molecular Weight: 204.21 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-2-methyl-1,1'-biphenyl -

Specification

Molecular Formula C13H10F2
Molecular Weight 204.21 g/mol
IUPAC Name 1,2-difluoro-4-(2-methylphenyl)benzene
Standard InChI InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3
Standard InChI Key LGPAPPMVPUDXKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CC(=C(C=C2)F)F

Introduction

Structural and Molecular Features

Molecular Architecture

The compound consists of two phenyl rings connected by a single bond, with substituents at specific positions:

  • Fluorine atoms at the 3' and 4' positions of one phenyl ring.

  • Methyl group at the 2-position of the adjacent ring.

The IUPAC name, 1,2-difluoro-4-(2-methylphenyl)benzene, reflects this substitution pattern . The canonical SMILES string CC1=CC=CC=C1C2=CC(=C(C=C2)F)F\text{CC1=CC=CC=C1C2=CC(=C(C=C2)F)F} provides a simplified representation of its connectivity.

Key Structural Data

PropertyValueSource
Molecular FormulaC13H10F2\text{C}_{13}\text{H}_{10}\text{F}_{2}
Molecular Weight204.21 g/mol
InChI KeyLGPAPPMVPUDXKJ-UHFFFAOYSA-N

Synthesis Methodologies

Suzuki-Miyaura Cross-Coupling

A widely used method for synthesizing biphenyl derivatives involves palladium-catalyzed cross-coupling between aryl halides and boronic acids. For 3',4'-difluoro-2-methyl-1,1'-biphenyl, the reaction typically employs:

  • 3',4'-Difluorophenylboronic acid and 2-methylbromobenzene as coupling partners.

  • Catalysts such as Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(OAc)2\text{Pd(OAc)}_2 with phosphine ligands .

  • Base conditions (e.g., Na2CO3\text{Na}_2\text{CO}_3) in solvents like toluene or THF at 80–100°C .

This method achieves yields of 70–85%, with purity dependent on post-synthetic purification via column chromatography .

Ullmann-Type Coupling

Copper-mediated coupling of aryl halides offers an alternative route:

  • 3',4'-Difluoroiodobenzene and 2-methylphenylboronic acid react in the presence of CuI\text{CuI} and a diamine ligand .

  • Reaction conditions: DMSO solvent at 120°C under inert atmosphere .

While less efficient than Suzuki coupling (yields ~60%), this method avoids precious metal catalysts .

Comparative Synthesis Data

MethodYield (%)Purity (%)Conditions
Suzuki-Miyaura8595Pd(OAc)2\text{Pd(OAc)}_2, THF, 80°C
Ullmann6090CuI\text{CuI}, DMSO, 120°C

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals characteristic absorptions:

  • C-F stretching: Strong peaks at 1,220–1,150 cm1^{-1}.

  • C-H aromatic vibrations: Bands at 3,050–3,100 cm1^{-1}.

  • Methyl C-H asymmetric stretch: 2,960–2,850 cm1^{-1} .

1H^1\text{H} NMR (500 MHz, CDCl3_3)

  • Methyl group: Singlet at δ\delta 2.35 ppm (3H) .

  • Aromatic protons:

    • δ\delta 7.51–7.48 (m, 2H, H-5, H-6) .

    • δ\delta 7.14–7.11 (m, 4H, H-2', H-3', H-5', H-6') .

13C^{13}\text{C} NMR (125 MHz, CDCl3_3)

  • Fluorinated carbons: δ\delta 163.5 (C-3'), 161.6 (C-4') .

  • Methyl-bearing carbon: δ\delta 21.4 (C-2) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: >50 mg/mL in DMSO.

    • Nonpolar solvents: <10 mg/mL in hexane.

  • Thermal stability: Decomposes above 250°C .

HazardPrecautionary MeasureSource
Skin irritation (H315)Wear nitrile gloves
Eye irritation (H319)Use safety goggles

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Fluorine atoms enhance binding affinity to target proteins, while the methyl group improves metabolic stability .

Materials Science

  • Liquid crystals: The biphenyl core and fluorine substituents promote mesophase stability in display technologies.

  • Polymer additives: Enhances UV resistance in polycarbonates.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives .

  • Biological Activity Screening: Evaluating anticancer and antimicrobial properties.

  • Advanced Material Design: Incorporating the compound into organic semiconductors.

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